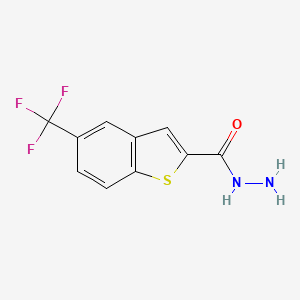![molecular formula C13H23NO3 B1404812 N-[(2-oxocicloheptil)metil]carbamato de tert-butilo CAS No. 1423031-08-6](/img/structure/B1404812.png)
N-[(2-oxocicloheptil)metil]carbamato de tert-butilo
Descripción general
Descripción
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate: is a chemical compound with the molecular formula C13H23NO3 . It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl carbamate group attached to a cycloheptyl ring with an oxo substituent.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process.
Biology: In biological research, the compound is used to modify proteins and peptides, aiding in the study of protein structure and function.
Industry: In the chemical industry, tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative. One common method is the reaction of tert-butyl carbamate with 2-oxocycloheptyl methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from reacting with other reagents during chemical synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine.
Comparación Con Compuestos Similares
- tert-butyl N-(2-oxocycloheptyl)carbamate
- N-Boc-2-aminoacetaldehyde
- tert-butyl N-(2-oxoethyl)carbamate
Comparison:
- tert-butyl N-(2-oxocycloheptyl)carbamate is similar in structure but lacks the methyl group attached to the cycloheptyl ring.
- N-Boc-2-aminoacetaldehyde has a similar protecting group but is used primarily in the synthesis of aldehyde derivatives.
- tert-butyl N-(2-oxoethyl)carbamate is another similar compound used in the synthesis of various organic molecules.
Uniqueness: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions, making it highly valuable in synthetic organic chemistry.
Propiedades
IUPAC Name |
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXTNAZYQNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)


![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)




![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
